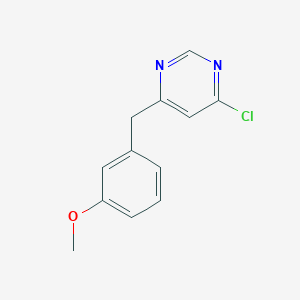
4-Chloro-6-(3-methoxybenzyl)pyrimidine
Overview
Description
4-Chloro-6-(3-methoxybenzyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2O . It belongs to the family of pyrimidine derivatives, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known to exist in a liquid physical form .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(3-methoxybenzyl)pyrimidine can be represented by the InChI code 1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
4-Chloro-6-(3-methoxybenzyl)pyrimidine has a molecular weight of 234.68 . It is a liquid in its physical form . For more detailed physical and chemical properties, it is recommended to refer to material safety data sheets (MSDS) or other technical documents .
Scientific Research Applications
Quantum Chemical Computational Analysis
Compounds similar to “4-Chloro-6-(3-methoxybenzyl)pyrimidine” have been used in quantum chemical computational methods, such as Density Functional Theory (DFT), to predict NMR spectra and other properties of organic compounds .
Synthesis of Novel Curcumin Analogs
Analogous pyrimidine compounds have been synthesized as novel curcumin analogs, which are significant due to curcumin’s anti-inflammatory and antioxidant properties .
Anti-inflammatory Drug Development
Pyrimidine derivatives have been investigated for their anti-inflammatory effects, which suggests that “4-Chloro-6-(3-methoxybenzyl)pyrimidine” could be used in the development of new anti-inflammatory drugs .
Antioxidant Activity Research
Pyrimidine compounds have been synthesized and tested for their antioxidant activity, indicating a potential application for “4-Chloro-6-(3-methoxybenzyl)pyrimidine” in antioxidant research .
Insecticide Intermediate Synthesis
Related chloropyridylmethylamine compounds have been synthesized as key intermediates for neo-nicotinoid insecticides, suggesting a possible application in insecticide development .
Suzuki–Miyaura Cross-Coupling Reactions
Pyrimidine compounds can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes, indicating an application in organic synthesis .
MDPI - Novel Curcumin Analog Synthesis RSC Publishing - Anti-inflammatory Activities Academia.edu - Pyrimidine N-oxides Oxford Academic - Insecticide Intermediate Synthesis RSC Publishing - Suzuki–Miyaura Coupling
properties
IUPAC Name |
4-chloro-6-[(3-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJSPUQNNPIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



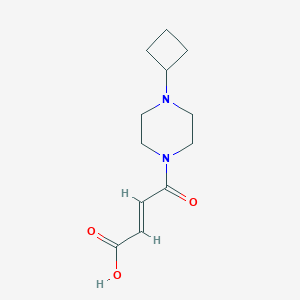
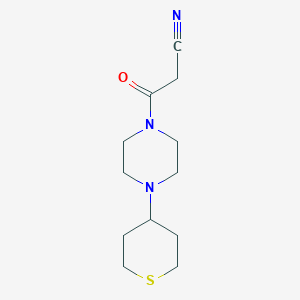
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
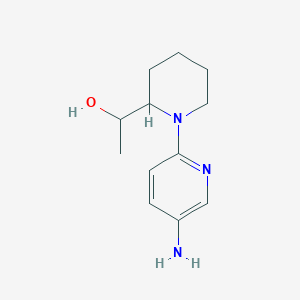

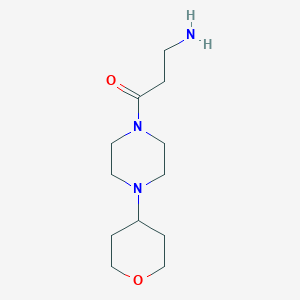


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
